
(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of compounds known as phenylpropenones. It is a colorless, crystalline solid with a molecular formula of C13H10NO3 and a molecular weight of 230.21 g/mol. It is soluble in water, ethanol and methanol, and is used in various scientific research applications.
Scientific Research Applications
Corrosion Inhibition
(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one and related compounds have been studied for their application in corrosion inhibition. In a study by Baskar et al. (2012), it was found that these compounds, particularly BOH (a derivative of the main compound), show high efficiency against the corrosion of mild steel in a hydrochloric acid medium. The inhibitors were predominantly cathodic in nature and adsorbed on the mild steel surface, indicating their potential as effective corrosion inhibitors in industrial settings (Baskar et al., 2012).
Photophysical Properties
The photophysical properties of chalcone derivatives, including those similar to (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, have been investigated in various solvents. Kumari et al. (2017) reported that these compounds exhibit bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents, indicating intramolecular charge transfer interactions. This research suggests potential applications in the fields of photonics and molecular electronics (Kumari et al., 2017).
Non-Linear Optical Properties
Chalcone derivatives also show promise in non-linear optical applications. Singh et al. (2012) synthesized and characterized two new chalcones, finding that they exhibited better non-linear optical responses than standard p-nitroaniline. This suggests potential applications in optical communication and laser technology (Singh et al., 2012).
Chemotherapeutic Applications
In the context of cancer research, certain Ru(II) complexes with substituted chalcone ligands, including a derivative of (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, have demonstrated significant anti-breast cancer activity. Singh et al. (2016) found that these complexes showed cytotoxicity against breast cancer cell lines, indicating their potential as chemotherapeutics (Singh et al., 2016).
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14-8-4-12(5-9-14)15(18)10-3-11-1-6-13(7-2-11)16(19)20/h1-10,17H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNNMBFPMYEKO-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




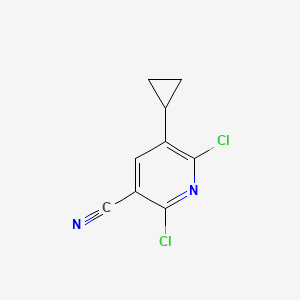
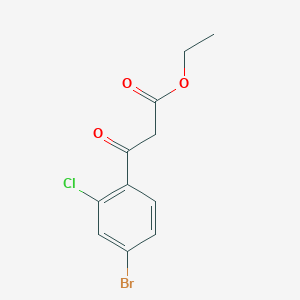
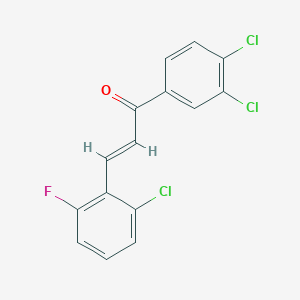

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
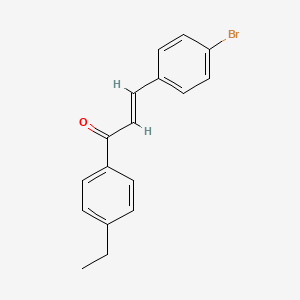
![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)
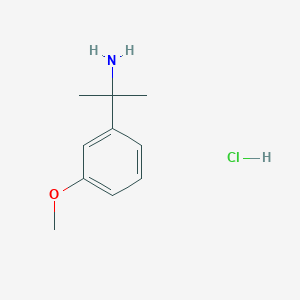
![2-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3097864.png)
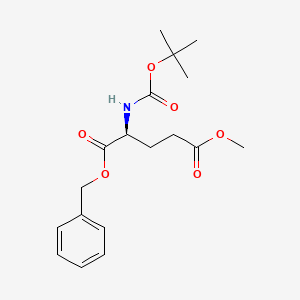
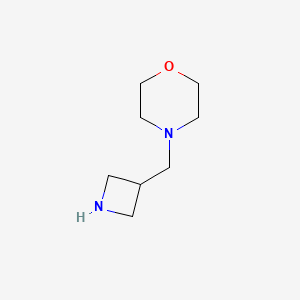
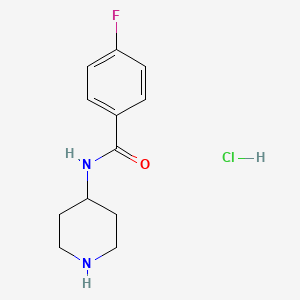
![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)